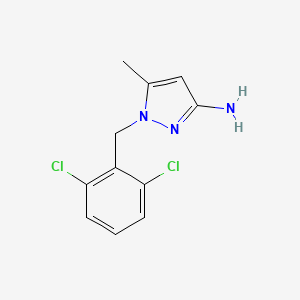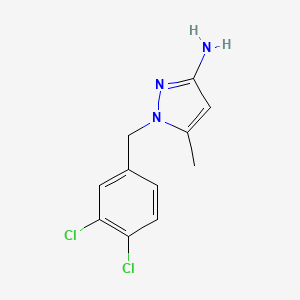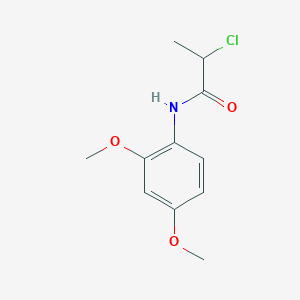
5-Aminoquinolin-6-ol
概要
説明
5-Aminoquinolin-6-ol is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the fifth position and a hydroxyl group at the sixth position on the quinoline ring.
作用機序
Target of Action
It is known that quinoline derivatives often interact with various proteins and enzymes in the cell . For instance, 5-Aminoisoquinoline, a similar compound, has been found to interact with a putative uncharacterized protein in Trypanosoma brucei brucei .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target protein, which can alter its function and lead to downstream effects .
Biochemical Pathways
Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
5-Aminoquinolin-6-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of quinoline derivatives. These interactions often involve hydrogen bonding and π-π stacking interactions, which stabilize the enzyme-substrate complex. The compound’s ability to form such interactions makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to induce oxidative stress in certain cell types, leading to the activation of stress response pathways. Additionally, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins . These effects highlight the compound’s potential as a research tool in cell biology and pharmacology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and inhibit their activity by occupying the active site or altering the enzyme’s conformation. This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery . These molecular interactions underline the compound’s potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce chronic cellular stress and alter cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to quinoline metabolism. It interacts with enzymes such as quinoline oxidoreductase and quinoline dioxygenase, which catalyze the oxidation and degradation of quinoline derivatives. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in cellular biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as pH, membrane potential, and the presence of specific binding proteins . These factors determine the compound’s bioavailability and efficacy in cellular systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and developing targeted therapeutic strategies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinolin-6-ol can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials. The reaction proceeds through the formation of a quinoline intermediate, which is subsequently functionalized to introduce the amino and hydroxyl groups .
Industrial Production Methods: In industrial settings, the production of this compound often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .
化学反応の分析
Types of Reactions: 5-Aminoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products:
科学的研究の応用
5-Aminoquinolin-6-ol has a wide range of applications in scientific research, including:
Biology: The compound exhibits antimicrobial, antiviral, and antiparasitic activities, making it a valuable tool in biological research
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use as antimalarial, anticancer, and anti-inflammatory agents
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
類似化合物との比較
Quinoline: The parent compound with a similar structure but lacking the amino and hydroxyl groups.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the eighth position, known for its antimicrobial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different functional groups
Uniqueness: 5-Aminoquinolin-6-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
5-aminoquinolin-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOZFQQQPZLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315145 | |
| Record name | 5-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99512-73-9 | |
| Record name | 5-Amino-6-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99512-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)
![(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B3039052.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl acetate](/img/structure/B3039056.png)

![4-[1,1'-biphenyl]-4-yl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039059.png)
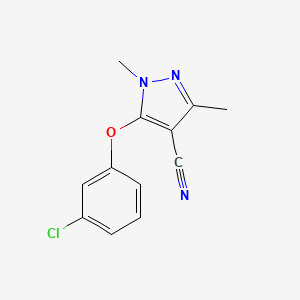
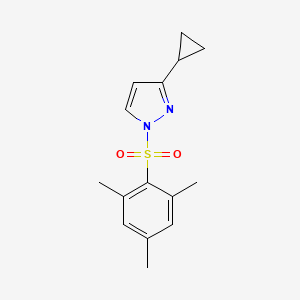

![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)
![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)
